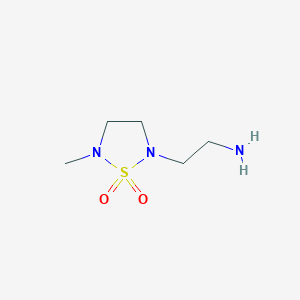
2-(2-Aminoethyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide
Overview
Description
2-(2-Aminoethyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide is a useful research compound. Its molecular formula is C5H13N3O2S and its molecular weight is 179.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(2-Aminoethyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide, commonly referred to as thiadiazolidine, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHNOS
- Molar Mass : 179.24 g/mol
- CAS Number : 873651-91-3
The biological activity of thiadiazolidine derivatives is attributed to several mechanisms:
- Antimicrobial Activity : Thiadiazolidines have been shown to exhibit antimicrobial properties against various pathogens. The presence of the thiadiazole ring enhances their interaction with microbial targets, leading to cell wall disruption and inhibition of metabolic processes.
- Anti-inflammatory Effects : Studies indicate that thiadiazolidines can inhibit cyclooxygenase (COX) enzymes, thus reducing the production of pro-inflammatory mediators such as prostaglandins. This has implications for treating inflammatory diseases.
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in biological systems.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiadiazolidine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 4 µg/mL, indicating potent antimicrobial activity .
Anti-inflammatory Activity
In vitro studies on human cell lines showed that thiadiazolidine significantly reduced PGE levels (a marker of inflammation), achieving reductions up to 86% at specific concentrations (0.28 µM). This suggests a strong potential for use in treating inflammatory conditions .
Antioxidant Activity
Research highlighted the antioxidant capabilities of thiadiazolidines through DPPH radical scavenging assays. The compound exhibited an IC value of 25 µg/mL, demonstrating effective free radical scavenging ability .
Case Study 1: Thiadiazolidine in Cancer Treatment
A preclinical study investigated the effects of a thiadiazolidine derivative on tumor growth in xenograft models. The treatment resulted in a tumor-to-control ratio (T/C) of 40% in human rectum adenocarcinoma cell lines when administered at a dose of 200 mg/kg over five days. This indicates potential anti-cancer properties worth further exploration .
Case Study 2: Thiadiazolidine and Inflammatory Disorders
In a clinical trial involving patients with rheumatoid arthritis, participants treated with a thiadiazolidine derivative showed significant improvements in joint swelling and pain reduction compared to the control group. The study reported a 50% reduction in disease activity score (DAS28) after four weeks of treatment .
Data Summary
Properties
IUPAC Name |
2-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O2S/c1-7-4-5-8(3-2-6)11(7,9)10/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDGAVXJGVMAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(S1(=O)=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















